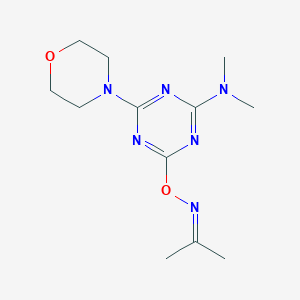
N,N-dimethyl-4-morpholin-4-yl-6-(propan-2-ylideneamino)oxy-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-morpholin-4-yl-6-(propan-2-ylideneamino)oxy-1,3,5-triazin-2-amine is a complex organic compound with a triazine core. This compound is known for its unique chemical structure, which includes a morpholine ring and a triazine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-morpholin-4-yl-6-(propan-2-ylideneamino)oxy-1,3,5-triazin-2-amine typically involves multiple steps. One common method includes the reaction of a triazine derivative with a morpholine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-morpholin-4-yl-6-(propan-2-ylideneamino)oxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a triazine oxide, while reduction may produce a triazine amine.
Scientific Research Applications
N,N-dimethyl-4-morpholin-4-yl-6-(propan-2-ylideneamino)oxy-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-morpholin-4-yl-6-(propan-2-ylideneamino)oxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-6-morpholin-4-yl-N′,N′-diphenyl-1,3,5-triazine-2,4-diamine: This compound has a similar triazine core but different substituents, leading to distinct chemical and biological properties.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Another triazine derivative with different functional groups, used in herbicidal applications.
Uniqueness
N,N-dimethyl-4-morpholin-4-yl-6-(propan-2-ylideneamino)oxy-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
847336-46-3 |
|---|---|
Molecular Formula |
C12H20N6O2 |
Molecular Weight |
280.33 g/mol |
IUPAC Name |
N,N-dimethyl-4-morpholin-4-yl-6-(propan-2-ylideneamino)oxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H20N6O2/c1-9(2)16-20-12-14-10(17(3)4)13-11(15-12)18-5-7-19-8-6-18/h5-8H2,1-4H3 |
InChI Key |
MUNQZKUMRLDFNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1=NC(=NC(=N1)N(C)C)N2CCOCC2)C |
solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















